2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid
CAS No.: 1675207-10-9
Cat. No.: VC3009639
Molecular Formula: C9H12BFO4
Molecular Weight: 214 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1675207-10-9 |
|---|---|
| Molecular Formula | C9H12BFO4 |
| Molecular Weight | 214 g/mol |
| IUPAC Name | [2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 |
| Standard InChI Key | IMTSUCLMSXRPJS-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)OCCOC)F)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)OCCOC)F)(O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid features a benzene ring with three key substituents: a fluorine atom at position 2, a 2-methoxyethoxy group at position 5, and a boronic acid group (-B(OH)₂). The presence of these functional groups creates a molecule with unique chemical reactivity and physical properties.
The chemical structure can be represented as follows:
-
Benzene ring with three substituents
-
Fluorine at position 2 (ortho position)
-
2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 5 (meta position)
-
Boronic acid group (-B(OH)₂) typically adjacent to the fluorine
Physical and Chemical Properties
While specific data for 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is limited in the provided sources, we can infer some properties based on structurally similar compounds:
| Property | Value/Description |
|---|---|
| Appearance | Likely a white to off-white solid |
| Molecular Formula | C₉H₁₂BFO₄ |
| Molecular Weight | Approximately 214 g/mol |
| Solubility | Likely soluble in organic solvents like THF, dioxane; limited water solubility |
| Stability | Sensitive to oxidation; generally stable at room temperature when properly stored |
The presence of the fluorine atom contributes to the compound's stability and reactivity profile, while the 2-methoxyethoxy group enhances its solubility in various organic solvents and potentially provides sites for hydrogen bonding.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid typically involves borylation of an appropriately substituted fluorobenzene derivative. Based on similar compounds in the search results, several methods may be applicable:
Lithiation-Borylation Sequence
This approach likely involves:
-
Selective lithiation of an appropriately substituted fluorobenzene
-
Treatment with a boron electrophile such as trimethyl borate
-
Hydrolysis to obtain the boronic acid
Similar chemistry is described for related compounds, such as the preparation of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid where "Boron trifluoride etherate and trimethyl borate were stirred in anhydrous tetrahydrofuran (THF) for 10 minutes to form dimethoxyfluoroborane in situ" followed by reaction with a lithiated precursor .
Palladium-Catalyzed Borylation
Alternative approaches might involve palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or similar reagents, followed by hydrolysis to obtain the free boronic acid.
Relevant Derivatives
A structurally related compound, 4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester (CAS: 1256360-21-0), is commercially available with the following specifications:
This pinacol ester serves as a protected form of a closely related boronic acid and could potentially be hydrolyzed to obtain compounds similar to our target molecule.
Applications in Organic Synthesis
Pharmaceutical Applications
Fluorinated aromatic compounds containing the 2-methoxyethoxy moiety are frequently encountered in pharmaceutical research. The specific product information for 4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester mentions it belongs to the "Protein Degrader Building Blocks" product family , suggesting applications in medicinal chemistry and drug development.
Boronic acids also serve as important intermediates in the synthesis of:
-
Protein inhibitors
-
Enzyme modulators
-
Novel heterocyclic compounds with potential biological activity
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds appear in the search results, allowing for comparative analysis:
Reactivity Comparisons
The reactivity of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid likely resembles that of other fluorinated phenylboronic acids. The following trends can be anticipated:
-
The fluorine substituent increases the electrophilicity of the boron center due to its electron-withdrawing effect
-
The 2-methoxyethoxy group provides electron donation through resonance, potentially counterbalancing the electron-withdrawing effect of fluorine
-
Compared to 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid, our compound would likely be less electron-deficient and potentially more reactive in nucleophilic processes
Analytical Characterization
NMR Spectroscopy
¹H NMR would likely show:
-
Aromatic protons with characteristic coupling patterns influenced by both fluorine and boronic acid groups
-
Methoxy protons as a singlet (approximately 3.3-3.4 ppm)
-
Ethoxy linker protons as two sets of multiplets (approximately 3.6-4.2 ppm)
-
Boronic acid protons as a broad singlet (variable position depending on solvent)
¹⁹F NMR would show a characteristic signal for the fluorine atom, typically influenced by coupling to neighboring protons.
Mass Spectrometry
The molecular ion peak would be expected at m/z corresponding to the molecular weight, with characteristic fragmentation patterns involving loss of the methoxyethoxy group or boronic acid moiety.
Chromatographic Analysis
HPLC and GC-MS analyses would be valuable for assessing the purity of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, with retention times likely similar to but distinct from the related compounds mentioned in the search results.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume